3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
CAS No.: 921542-42-9
Cat. No.: VC4990920
Molecular Formula: C19H19BrN2O3
Molecular Weight: 403.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921542-42-9 |
|---|---|
| Molecular Formula | C19H19BrN2O3 |
| Molecular Weight | 403.276 |
| IUPAC Name | 3-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
| Standard InChI | InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) |
| Standard InChI Key | KFUAIHPGPNMZPK-UHFFFAOYSA-N |
| SMILES | CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)C)C |
Introduction
Structural Overview
The compound contains the following key structural features:
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Benzamide Core: The molecule features a benzamide group, which is a common pharmacophore in medicinal chemistry.
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Bromo Substitution: A bromine atom is attached to the benzene ring, potentially enhancing reactivity and biological activity.
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Oxazepine Ring: The seven-membered oxazepine ring fused with a benzene ring contributes to the rigidity and unique electronic properties of the molecule.
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Trimethyl Substituents: The trimethyl groups on the oxazepine ring increase lipophilicity and may influence binding interactions with biological targets.
Molecular Formula
The molecular formula can be deduced as , reflecting the presence of bromine, nitrogen, oxygen, and a fused heterocyclic system.
Synthesis
The synthesis of such compounds typically involves multistep organic reactions. While specific synthetic routes for this exact compound are not readily available in the literature provided, analogous molecules are often synthesized using:
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Amide Bond Formation: Reaction between an amine (derived from the oxazepine precursor) and a bromo-substituted benzoyl chloride under basic conditions.
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Ring Closure: Formation of the oxazepine ring may involve cyclization reactions starting from appropriately substituted precursors.
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Functionalization: Introduction of bromine via electrophilic aromatic substitution or halogenation reactions.
Characterization
Characterization techniques for such compounds include:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to confirm the chemical environment of hydrogens and carbons.
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Chemical shifts for aromatic protons and methyl groups would provide critical structural insights.
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Mass Spectrometry (MS):
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Molecular ion peak at (expected for ).
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Infrared Spectroscopy (IR):
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Peaks for amide bonds ( cm) and carbonyl groups ( cm).
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X-ray Crystallography:
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To determine the precise three-dimensional structure.
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Potential Applications
Compounds with similar structures are often evaluated for their biological activities due to their pharmacologically relevant scaffolds:
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Antimicrobial Activity:
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Anti-inflammatory Properties:
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Anticancer Potential:
Molecular Docking
In silico studies could predict binding affinities to biological targets such as enzymes or receptors. For example, docking studies might reveal interactions with active sites of kinases or metalloproteins.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~395 g/mol |
| Functional Groups | Benzamide, Oxazepine, Bromobenzene |
| Key Spectroscopic Peaks | NMR (, ), IR (~1700 cm) |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
Future Research Directions
To fully explore the potential of this compound:
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Biological Testing:
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Evaluate its activity against bacterial strains and cancer cell lines.
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Structure-Activity Relationship (SAR):
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Modify substituents on the benzamide or oxazepine rings to optimize activity.
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Pharmacokinetics Studies:
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Assess solubility, metabolic stability, and bioavailability.
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This compound's unique structure suggests it could serve as a lead molecule for drug development in various therapeutic areas. Further experimental studies are needed to validate its potential applications.
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